6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
Overview
Description
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol It is a brominated derivative of 1,8-naphthyridine, characterized by a bromine atom at the 6th position and a carbonyl group at the 2nd position
Scientific Research Applications
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one has several scientific research applications:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one are currently unknown. This compound is a chemical intermediate used in organic synthesis
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it’s recommended to store the compound at ambient temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one typically involves the bromination of 1,8-naphthyridine derivatives. One common method includes the reaction of 1,8-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is monitored to ensure the selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium) are commonly used.
Major Products
The major products formed from these reactions include substituted naphthyridines, reduced alcohol derivatives, and oxidized naphthyridine compounds .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-1-methyl-1,8-naphthyridin-2-one: Similar structure with a methyl group at the 1st position.
6-Bromo-3,4-dihydro-2(1H)-naphthalenone: Similar structure but lacks the nitrogen atoms in the naphthyridine ring.
Uniqueness
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one is unique due to its specific bromination pattern and the presence of both nitrogen atoms in the naphthyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEOGGNIBLORIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455087 | |
Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129686-16-4 | |
Record name | 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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